Cas no 17576-53-3 (3-Nitroquinoline)
3-Nitroquinoline Properties
Names and Identifiers
-
- 3-Nitroquinoline
- Quinoline, 3-nitro-
- 3-Nitro-chinolin
- 3-Nitroquinolin
- 3-nitro-quinoline
- NITROQUINOLINE
- Quinoline,3-nitro
- Quinoline,nitro
- AKOS006274007
- 12408-11-6
- A812113
- O11041
- AS-50137
- SMR000224613
- HMS2509L07
- MLS000702569
- CS-0155672
- MFCD00956379
- AC-907/34124023
- NCGC00247076-01
- 17576-53-3
- DTXSID60879658
- SB67544
- SCHEMBL2230388
- CHEMBL1501650
- ZXVRNZRQQRBDLX-UHFFFAOYSA-N
- FT-0630309
- DB-006511
- +Expand
-
- ZXVRNZRQQRBDLX-UHFFFAOYSA-N
- InChI=1S/C9H6N2O2/c12-11(13)8-5-7-3-1-2-4-9(7)10-6-8/h1-6H
- C1=CC2=CC(=CN=C2C=C1)[N+](=O)[O-]
Computed Properties
- 174.04300
- 0
- 1
- 1
- 174.042927
- 13
- 202
- 0
- 0
- 0
- 0
- 0
- 1
- 2
- 58.7
Experimental Properties
- 2.66620
- 58.71000
- 1.682
- 317.4 °C at 760 mmHg
- 145.8 °C
- 1.354
3-Nitroquinoline Security Information
3-Nitroquinoline Customs Data
- 2933499090
-
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Nitroquinoline Price
3-Nitroquinoline Suppliers
3-Nitroquinoline Related Literature
-
1. Preparation of ring-fused pyridazines by reduction of 3,3′-dinitro-4,4′-bipyridyl and 3,3′-dinitro-4,4′-biquinolylSanthi Kanoktanaporn,J. A. Hugh MacBride J. Chem. Soc. Perkin Trans. 1 1978 1126
-
2. 410. Some Bz-substituted-3-nitroquinolinesJ. S. Morley,J. C. E. Simpson J. Chem. Soc. 1948 2024
-
3. 349. Nitrosoacylarylamines. Part V. The nitrosation of 3-acetamido-4-quinolones and -quinaldonesW. J. Adams,D. H. Hey J. Chem. Soc. 1951 1521
-
4. 182. Electrophilic substitution. Part IX. The anomalous nitrations of quinolineM. J. S. Dewar,P. M. Maitlis J. Chem. Soc. 1957 944
-
Ayyappa Avoni,Sravanthi Vemireddy,Shainy Sambyal,Syed Shafi,Imran Khan,Aarif Khan,Halmuthur M. Sampath Kumar RSC Adv. 2023 13 1066
-
Elida N. Thobokholt,Sebastián O. Simonetti,Teodoro S. Kaufman,Enrique L. Larghi,Andrea B. J. Bracca RSC Adv. 2023 13 13715
-
7. Recent advances in the transition metal-free synthesis of heterocycles from α,β-unsaturated ketonesKizhakkan Thiruthi Ashitha,Ajay Krishna M. S.,Basavaraja D.,Sasidhar B. Somappa Org. Chem. Front. 2022 9 5306
-
Monika Chauhan,Gaurav Joshi,Harveen Kler,Archana Kashyap,Suyog M. Amrutkar,Praveen Sharma,Kiran D. Bhilare,Uttam Chand Banerjee,Sandeep Singh,Raj Kumar RSC Adv. 2016 6 77717
-
Jingjing Zhao,Pan Li,Chungu Xia,Fuwei Li RSC Adv. 2015 5 32835
-
G. W. J. Fleet,Ian Fleming J. Chem. Soc. C 1969 1758